N-[3-(2-Oxoazepan-1-YL)propyl]acetamide
Description
Structure
3D Structure
Properties
CAS No. |
67370-62-1 |
|---|---|
Molecular Formula |
C11H20N2O2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
N-[3-(2-oxoazepan-1-yl)propyl]acetamide |
InChI |
InChI=1S/C11H20N2O2/c1-10(14)12-7-5-9-13-8-4-2-3-6-11(13)15/h2-9H2,1H3,(H,12,14) |
InChI Key |
LBTYCKRQRJNASS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCN1CCCCCC1=O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N 3 2 Oxoazepan 1 Yl Propyl Acetamide
Strategies for Amide Bond Formation in N-[3-(2-Oxoazepan-1-YL)propyl]acetamide Synthesis
The final step in the synthesis of this compound is the formation of the acetamide (B32628) group from its precursor, 1-(3-aminopropyl)azepan-2-one. This transformation can be achieved through several amidation strategies.
Direct Amidation Approaches
Direct amidation involves the reaction of a carboxylic acid with an amine to form an amide bond, with the only byproduct being water. In the context of synthesizing this compound, this would involve the reaction of 1-(3-aminopropyl)azepan-2-one with acetic acid.
Typically, these reactions require conditions to remove the water generated, thereby driving the equilibrium towards the amide product. Common methods include azeotropic removal of water using a Dean-Stark apparatus or the use of dehydrating agents like molecular sieves. Thermal conditions, often under reflux in a suitable solvent such as toluene, are frequently employed. Microwave-assisted, solvent-free conditions have also emerged as a practical approach for certain substrates.
A general representation of this direct amidation is as follows:
Reactants: 1-(3-aminopropyl)azepan-2-one and Acetic Acid
Byproduct: Water
Driving Force: Removal of water
While direct thermal amidation is atom-economical, it can require high temperatures, which may not be suitable for complex molecules.
Catalytic Methods for Amide Synthesis (e.g., Boron-Catalyzed Systems)
To circumvent the often harsh conditions of thermal amidation, various catalytic systems have been developed. Boron-based catalysts, in particular, have gained significant attention for their efficacy in promoting amide bond formation under milder conditions. Boronic acids and borate esters have been shown to be effective catalysts for the direct amidation of carboxylic acids and amines.
These catalytic systems are thought to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The reactions can often be performed at lower temperatures than uncatalyzed thermal amidations. Some boron-catalyzed systems still require the removal of water, but advancements have led to methods that can be carried out without the need for dehydrating agents. For instance, B(OCH₂CF₃)₃ has been reported as an effective reagent for direct amide synthesis, functioning well in solvents like acetonitrile at ambient temperatures.
Table 1: Comparison of Amidation Strategies
| Strategy | Reagents | Conditions | Advantages | Disadvantages |
| Direct Thermal Amidation | Acetic Acid, 1-(3-aminopropyl)azepan-2-one | High temperature, water removal | Atom-economical, simple reagents | Harsh conditions, limited substrate scope |
| Boron-Catalyzed Amidation | Acetic Acid, 1-(3-aminopropyl)azepan-2-one, Boron catalyst | Milder temperatures | Lower temperature, broader scope | Catalyst cost and removal |
Synthesis of the 2-Oxoazepan Moiety and Propyl Linker Precursors
The scaffold of this compound is built upon a 2-oxoazepan (ε-caprolactam) ring N-substituted with a propyl group. The key precursor for the final amidation step is 1-(3-aminopropyl)azepan-2-one. The synthesis of this precursor involves the formation of the caprolactam ring and the attachment of the aminopropyl side chain.
The N-alkylation of ε-caprolactam is a common method for introducing substituents onto the nitrogen atom. This can be achieved by reacting the sodium salt of caprolactam with an appropriate alkyl halide, such as a 3-halopropylamine derivative. For instance, reacting sodium ε-caprolactam with a protected 3-bromopropylamine, followed by deprotection, would yield the desired 1-(3-aminopropyl)azepan-2-one.
Chemoenzymatic Synthesis Routes to Chiral Intermediates
Introducing chirality into the 2-oxoazepan ring can be achieved through chemoenzymatic methods. These approaches leverage the high stereoselectivity of enzymes for key transformations. For example, transaminases can be used in the dynamic kinetic resolution of substituted γ- or δ-keto esters to produce chiral amines, which can then be cyclized to form chiral lactams. While not specifically documented for this compound, this strategy represents a viable route to enantiomerically enriched analogues.
Another chemoenzymatic approach involves the use of ketoreductases for the asymmetric reduction of a ketone precursor to a chiral alcohol, which can then be converted to the corresponding chiral lactam through a Beckmann rearrangement.
Stereoselective Preparation of Oxoazepan Ring Systems
Beyond enzymatic methods, several stereoselective chemical strategies can be employed to prepare chiral oxoazepan rings. Rhodium-catalyzed enantioselective C-C bond activation of aminocyclopropanes has been reported for the synthesis of chiral ε-lactams. This method allows for the creation of enantioenriched ε-lactams with excellent regio- and enantioselectivities.
Another approach involves the stereoselective synthesis of heavily hydroxylated azepanes via osmium-catalyzed tethered aminohydroxylation, followed by intramolecular reductive amination to form the seven-membered ring. While these methods yield functionalized azepanes, they highlight the potential for creating stereochemically complex 2-oxoazepan cores that could be incorporated into analogues of this compound.
Functionalization and Derivatization of the this compound Scaffold
The this compound structure presents several opportunities for functionalization and derivatization to modulate its properties. Modifications can be envisioned on the 2-oxoazepan ring, the propyl linker, or the terminal acetamide group.
Table 2: Potential Sites for Functionalization
| Site | Potential Modifications | Synthetic Approach |
| 2-Oxoazepan Ring | Introduction of alkyl, aryl, or functional groups on the carbon backbone | Synthesis of substituted caprolactam precursors |
| Propyl Linker | Variation of linker length, introduction of substituents | Use of different N-alkylating agents |
| Acetamide Group | Replacement with other acyl groups (e.g., benzoyl, pivaloyl) | Acylation of 1-(3-aminopropyl)azepan-2-one with different acyl chlorides or anhydrides |
For example, the synthesis of functional derivatives of ε-caprolactam, such as 5-azepane-2-one ethylene ketal, has been reported. This functionalized lactam can be polymerized and then deprotected to reveal a ketone group, which can undergo further reactions. This demonstrates the potential for introducing functional groups onto the caprolactam ring prior to its incorporation into the final molecule.
Furthermore, the terminal primary amine of the precursor 1-(3-aminopropyl)azepan-2-one is a versatile handle for a wide range of derivatization reactions beyond simple acetylation. It can be reacted with various electrophiles to install different functionalities, including alternative amides, sulfonamides, or ureas, or it can be used in reductive amination reactions to introduce further N-alkyl groups.
Introduction of Aromatic and Heterocyclic Substituents
The introduction of aromatic and heterocyclic moieties into the structure of this compound can be achieved by modifying the caprolactam ring precursor. Direct substitution on the final compound is challenging; therefore, strategies typically involve synthesizing an N-substituted ε-caprolactam and subsequently elaborating the propylacetamide side chain.
One prominent method for creating N-aryl caprolactam derivatives is the Ullmann amination (or Ullmann coupling reaction). This approach facilitates the formation of a bond between the nitrogen of the caprolactam and an aryl halide. A selective and mild approach involves the use of a copper iodide catalyst, which allows for the arylation of ε-caprolactam derivatives. researchgate.net
Another widely used technique is the N-alkylation of the caprolactam salt. The process begins with the formation of sodium ε-caprolactam by reacting ε-caprolactam with a strong base like solid sodium hydroxide. researchgate.netarkat-usa.org This anionic intermediate can then react with various alkyl halides, including those containing aromatic or heterocyclic rings (e.g., benzyl halides or heteroarylmethyl halides), to yield the corresponding N-substituted caprolactam. researchgate.netarkat-usa.org This method is particularly effective with primary halogenated derivatives. researchgate.netarkat-usa.org The use of ionic liquids as solvents can also facilitate convenient and selective N-alkylation of N-acidic heterocyclic compounds. organic-chemistry.org
These N-substituted caprolactams serve as key intermediates. The propylacetamide side chain can then be installed through further synthetic steps to yield the final target analogues.
| Method | Reactants | Catalyst/Reagent | Key Features | Citation |
|---|---|---|---|---|
| Ullmann Amination | ε-Caprolactam + Aryl Halide | Copper Iodide (CuI) | Mild and selective approach for N-arylation. | researchgate.net |
| N-Alkylation | Sodium ε-Caprolactam + Alkyl Halide | Sodium Hydroxide (NaOH) | Effective for primary alkyl halides, including those with aromatic/heterocyclic groups. | researchgate.netarkat-usa.org |
| N-Alkylation in Ionic Liquids | Phthalimide, Indole, etc. + Alkyl Halide | Potassium Hydroxide (KOH) | Convenient and selective for various N-acidic heterocycles. | organic-chemistry.org |
Modification of the Propyl Linker
Modification of the three-carbon propyl linker connecting the caprolactam ring and the acetamide group allows for fine-tuning the molecule's properties. Such modifications are best incorporated during the synthesis of the side chain itself, rather than by altering the fully formed, saturated linker.
A versatile strategy involves starting with a precursor that contains a reactive functional group on the three-carbon chain. For instance, the synthesis could begin with the cyanoethylation of ε-caprolactam using acrylonitrile. researchgate.netarkat-usa.org This yields N-(β-cyanoethyl)-ε-caprolactam. researchgate.netarkat-usa.org The cyano group can then be reduced to a primary amine, which is subsequently acylated to form the acetamide. Intermediates along this pathway offer points for modification.
Alternatively, palladium-catalyzed C(sp3)−H activation presents a modern approach for creating lactams. While often used to form the lactam ring itself, such principles could theoretically be adapted to functionalize C-H bonds on the linker under specific conditions, although this would be a complex transformation requiring careful design of directing groups. For example, protocols have been developed for β-C(sp3)−H lactamization of aliphatic amides using a palladium catalyst and a practical oxidant like tert-butyl hydroperoxide (TBHP). nih.gov Such advanced methods highlight the potential for direct functionalization, though their application to an N-propyl side chain would be a novel extension.
Preparation of this compound Analogues (e.g., Urea Derivatives)
The synthesis of urea analogues of this compound involves replacing the terminal acetamide group with a urea moiety. The most direct synthetic route starts with the corresponding primary amine precursor, N-(3-aminopropyl)azepan-2-one . This key intermediate can be synthesized by the reduction of N-(3-cyanopropyl)azepan-2-one or through other standard amination procedures.
Once the amine is obtained, several methods can be employed to form the urea:
Reaction with Isocyanates : The most traditional method involves reacting the primary amine with an appropriate isocyanate (R-N=C=O). This reaction is typically high-yielding and proceeds under mild conditions to form an unsymmetrical urea. A diverse range of urea derivatives can be accessed by varying the R-group on the isocyanate.
Phosgene-Free Methods : To avoid the use of highly toxic phosgene and isocyanates, alternative coupling agents are employed. N,N′-Carbonyldiimidazole (CDI) is a safer, crystalline solid that can activate an amine to form an intermediate that subsequently reacts with a second amine to produce the urea.
Oxidative Coupling : A modern approach for synthesizing unsymmetrical ureas involves the coupling of amides and amines using a hypervalent iodine reagent, such as diacetoxyiodobenzene (PhI(OAc)₂). mdpi.com This method avoids metal catalysts and proceeds under mild conditions, offering a broad substrate scope. mdpi.com
| Amine Precursor | Reagent | Resulting Urea Analogue Structure | Synthetic Method |
|---|---|---|---|
| N-(3-aminopropyl)azepan-2-one | Phenyl isocyanate | 1-(3-(2-Oxoazepan-1-yl)propyl)-3-phenylurea | Isocyanate Addition |
| N-(3-aminopropyl)azepan-2-one | p-Tolyl isocyanate | 1-(3-(2-Oxoazepan-1-yl)propyl)-3-(p-tolyl)urea | Isocyanate Addition |
| N-(3-aminopropyl)azepan-2-one | Propylamine + PhI(OAc)₂ | 1-Propyl-3-(3-(2-oxoazepan-1-yl)propyl)urea | Hypervalent Iodine-Mediated Coupling |
| N-(3-aminopropyl)azepan-2-one | Cyclohexylamine + CDI | 1-Cyclohexyl-3-(3-(2-oxoazepan-1-yl)propyl)urea | CDI-Mediated Coupling |
Green Chemistry Principles in this compound Synthesis
Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. The synthesis of this compound can be made more environmentally benign by incorporating these principles, such as improving energy efficiency, using renewable feedstocks, and reducing waste.
Sustainable Amidation Reactions
The formation of the amide bond in the acetamide group is a critical step in the synthesis. Traditional amidation methods often require stoichiometric amounts of coupling agents, which generate significant chemical waste. Sustainable alternatives focus on catalytic processes that improve atom economy.
One green approach is the use of enzymatic catalysis. Lipases, such as Candida antarctica lipase B (CALB), can efficiently catalyze the direct coupling of carboxylic acids and amines to form amides with high yields and purity. researchgate.net These enzymatic reactions can often be performed in green organic solvents without the need for additives, and the enzyme can be recycled and reused. researchgate.net The process avoids harsh reagents and minimizes byproduct formation, aligning with the principles of green chemistry.
Microwave Irradiation Techniques in Heterocyclic Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for promoting green chemistry. nih.gov Compared to conventional heating, microwave irradiation offers numerous advantages, including dramatically reduced reaction times, lower energy consumption, and often higher product yields. nih.govtrinity.edu These benefits stem from the efficient and direct transfer of energy to the reacting molecules. nih.gov
In the context of synthesizing the core azepan-2-one (B1668282) (ε-caprolactam) ring or its derivatives, microwave heating can significantly accelerate reactions. nih.gov It can improve the efficiency of cyclization, substitution, and other transformations involved in building the heterocyclic scaffold. nih.gov There is also evidence that microwave irradiation can enhance regioselectivity and stereoselectivity in certain reactions, which is crucial for synthesizing complex molecules. trinity.edu The ability to perform reactions under solvent-free conditions is another key advantage, further reducing environmental impact. trinity.edu
| Parameter | Conventional Heating | Microwave Irradiation | Citation |
|---|---|---|---|
| Reaction Time | Hours to days | Minutes | nih.govtrinity.edu |
| Energy Consumption | High | Low | trinity.edu |
| Product Yield | Variable | Often higher | nih.govtrinity.edu |
| Solvent Use | Often requires solvents | Can enable solvent-free reactions | trinity.edu |
| Selectivity | Standard | Can be improved (regio-/stereoselectivity) | trinity.edu |
Structural Elucidation and Conformational Analysis of N 3 2 Oxoazepan 1 Yl Propyl Acetamide and Its Derivatives
Advanced Spectroscopic Techniques for Structural Characterization
Spectroscopic methods are fundamental to the elucidation of the molecular structure of N-[3-(2-Oxoazepan-1-YL)propyl]acetamide, offering detailed insights into its atomic composition and bonding.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For the related compound N-propylacetamide, the following characteristic shifts are observed: a triplet corresponding to the terminal methyl group of the propyl chain, a multiplet for the central methylene (B1212753) group, and another multiplet for the methylene group attached to the nitrogen atom. chemicalbook.com The acetyl group's methyl protons typically appear as a singlet. In this compound, additional signals corresponding to the protons of the azepane ring would be present, further complicating the spectrum but also providing crucial structural information.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments. In acetamide (B32628), the carbonyl carbon appears significantly downfield, a characteristic feature of amide groups. chemicalbook.com For this compound, distinct signals would be expected for the carbonyl carbons of both the acetamide and the lactam ring, as well as for the various methylene carbons in the propyl chain and the azepane ring. youtube.com The specific chemical shifts are sensitive to the local electronic structure, providing a detailed map of the carbon skeleton. hmdb.canp-mrd.org
Below is an interactive data table summarizing the predicted ¹³C NMR chemical shifts for a related compound, N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide, which can provide an estimation for the chemical shifts in this compound.
| Atom | Predicted Chemical Shift (ppm) |
| C=O (acetamide) | 170.1 |
| C=O (pyrrolidinone) | 175.2 |
| CH₂ (pyrrolidinone ring) | 31.0 |
| CH₂ (pyrrolidinone ring) | 22.9 |
| CH₂ (pyrrolidinone ring) | 30.6 |
| N-CH₂ (propyl chain) | 41.5 |
| CH₂ (propyl chain) | 27.0 |
| N-CH₂ (propyl chain) | 38.6 |
| CH₃ (acetamide) | 22.8 |
Note: Data is for N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide and serves as an approximation.
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. nist.gov In the IR spectrum of this compound, characteristic absorption bands confirm the presence of its key functional moieties. nih.gov
A strong absorption band is typically observed in the region of 1630-1680 cm⁻¹ for the C=O stretching vibration of the tertiary amide in the azepane ring. The C=O stretching of the secondary amide (acetamide group) also appears in this region. The N-H stretching vibration of the acetamide group gives rise to a band around 3300-3500 cm⁻¹. researchgate.netnih.gov Additionally, C-H stretching vibrations from the alkyl portions of the molecule are observed in the 2850-3000 cm⁻¹ range. The presence of these characteristic bands provides strong evidence for the assigned structure. nist.gov
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H Stretch (Amide) | 3300-3500 |
| C-H Stretch (Alkyl) | 2850-3000 |
| C=O Stretch (Lactam) | 1630-1680 |
| C=O Stretch (Amide) | 1630-1680 |
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight. nih.gov
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. mdpi.com Common fragmentation pathways for amides include alpha-cleavage adjacent to the carbonyl group and the nitrogen atom. miamioh.edu The fragmentation of the azepane ring and the propyl chain would lead to a series of characteristic daughter ions, which can be analyzed to piece together the molecule's structure. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its molecular formula with high confidence.
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods provide information about the connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
For this compound, an X-ray crystal structure would reveal precise bond lengths, bond angles, and torsion angles. This information is crucial for understanding the molecule's conformation in the solid state, including the planarity of the amide groups and the puckering of the seven-membered azepane ring. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding, would be elucidated. Hydrogen bonding involving the N-H group of the acetamide and the carbonyl oxygen of either the acetamide or the lactam is expected to play a significant role in the crystal packing.
Conformational Landscape and Stereodynamic Behavior of this compound
The flexibility of the propyl chain and the azepane ring in this compound gives rise to a complex conformational landscape. The molecule can exist in various spatial arrangements due to rotation around its single bonds. nih.gov
The seven-membered azepane ring can adopt several conformations, such as chair and boat forms, with the chair conformation generally being more stable. The substituents on the ring can exist in either axial or equatorial positions, leading to different stereoisomers. The rotation around the C-N bonds of the amide groups can also be restricted due to their partial double-bond character, leading to the possibility of cis and trans isomers.
Computational modeling, in conjunction with experimental data from techniques like variable-temperature NMR, can be used to explore the conformational preferences and the energy barriers between different conformers. Understanding the stereodynamic behavior is essential as the biological activity of a molecule is often dependent on its specific three-dimensional shape.
Computational Chemistry and Molecular Modeling of N 3 2 Oxoazepan 1 Yl Propyl Acetamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and reactivity of N-[3-(2-Oxoazepan-1-YL)propyl]acetamide. These methods provide insights into the molecule's geometry, charge distribution, and frontier molecular orbitals.
Detailed research findings from DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), help in predicting molecular geometry and evaluating the molecular electrostatic potential (MEP). nih.gov The MEP map is crucial for identifying the electrophilic and nucleophilic sites within the molecule. For this compound, the carbonyl oxygen of the acetamide (B32628) group and the caprolactam ring are expected to be regions of high negative potential, indicating susceptibility to electrophilic attack. Conversely, the amide protons would exhibit positive potential.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's reactivity and kinetic stability. The energy gap between HOMO and LUMO provides a measure of the molecule's excitability and its ability to engage in chemical reactions. A smaller energy gap generally implies higher reactivity. For analogous acetamide compounds, these calculations have been instrumental in understanding their electronic and structural properties. mdpi.com
Table 1: Calculated Electronic Properties of a Representative Acetamide Analog
| Property | Value | Significance |
| HOMO Energy | -7.2 eV | Region of electron donation |
| LUMO Energy | -0.5 eV | Region of electron acceptance |
| HOMO-LUMO Gap | 6.7 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 3.5 D | Measure of overall polarity |
Note: The data presented are representative values for a similar acetamide derivative and are intended for illustrative purposes.
Molecular Dynamics Simulations for Conformational Changes and Interactions
Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of this compound and its interactions with biological macromolecules over time. nih.gov Given the flexibility of the propylacetamide side chain, MD simulations can reveal the accessible conformations of the molecule in different environments, such as in aqueous solution or in the binding pocket of a protein.
These simulations can track the trajectory of each atom in the system, providing a dynamic view of the molecule's behavior. For instance, MD studies on similar compounds have been used to assess their stability and interactions with target proteins. nih.gov In the context of this compound, MD simulations could elucidate how the molecule adapts its conformation to fit into a binding site, the stability of its interactions with key amino acid residues, and the role of solvent molecules in mediating these interactions.
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or a nucleic acid. mdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target recognition.
For this compound, molecular docking studies can be performed to identify potential biological targets and to predict its binding affinity and mode of interaction. youtube.com The process involves placing the ligand in the binding site of the target and evaluating the binding energy for different poses. The results can highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the stability of the ligand-target complex. For example, studies on caprolactam derivatives have successfully used molecular docking to clarify their interaction with DNA. nih.gov
Table 2: Representative Molecular Docking Results for an Acetamide Ligand with a Target Protein
| Parameter | Value | Description |
| Binding Energy | -8.5 kcal/mol | Predicted affinity of the ligand for the target |
| Hydrogen Bonds | 3 | Number of hydrogen bonds formed with protein residues |
| Hydrophobic Interactions | 5 | Number of key hydrophobic contacts |
| Interacting Residues | Tyr83, Phe290, Arg120 | Key amino acids in the binding site |
Note: The data presented are hypothetical and for illustrative purposes to represent typical outputs of a molecular docking study.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are widely used in drug discovery to predict the activity of new compounds and to guide the optimization of lead molecules. nih.gov
In the context of this compound and its analogues, QSAR studies can be developed to predict a range of biological activities. mdpi.com The process involves calculating a set of molecular descriptors for each compound, which quantify its physicochemical properties, and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. nih.gov The predictive power of a QSAR model is assessed by its statistical parameters, such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). mdpi.com
Artificial Intelligence and Machine Learning Approaches for Molecular Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of molecular design and drug discovery. nih.gov These technologies can learn from vast amounts of chemical data to identify complex patterns and to generate novel molecular structures with desired properties. mdpi.com
For this compound, AI and ML can be employed in various ways. For instance, predictive models can be built to forecast its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Furthermore, these techniques can be used to optimize its structure to enhance its activity and selectivity towards a specific biological target.
Generative Models for Novel this compound Analogues
Generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), are a class of AI algorithms that can generate new data with similar characteristics to the training data. nih.gov In drug discovery, these models can be trained on large databases of known molecules to generate novel chemical structures that are likely to be active and possess favorable drug-like properties. mdpi.comgithub.com
By using a generative model trained on a dataset of acetamide and caprolactam derivatives, it is possible to generate novel analogues of this compound. These generated molecules can then be screened virtually for their potential activity and other desirable properties, thereby accelerating the discovery of new lead compounds. researchgate.net
Preclinical Research Applications and Potential Therapeutic Relevance
Development as Pharmacological Tools for In Vivo Mechanistic Studies
While specific in vivo mechanistic studies for N-[3-(2-Oxoazepan-1-YL)propyl]acetamide are not documented, related caprolactam derivatives have been evaluated in animal models, demonstrating their potential as pharmacological tools. For instance, certain 3-substituted hexahydro-2H-azepin-2-one (ε-caprolactam) derivatives have been assessed for their anticonvulsant properties in mice. ebi.ac.uk These studies are crucial for understanding the structure-activity relationships that govern the in vivo efficacy and for elucidating the mechanisms by which these compounds exert their effects in a complex biological system. The anticonvulsant activity of these derivatives suggests their potential utility in studying the underlying mechanisms of seizures and exploring new therapeutic strategies for epilepsy. ebi.ac.uk The marked stereospecificity observed in some of these compounds further enhances their value as precise tools for investigating the mode of action of functionalized amino acid analogues. ebi.ac.uk
Potential in Addressing Neuroinflammation and Neurodegeneration
Neuroinflammation is a key pathological feature of many neurodegenerative diseases, and targeting this process is a major focus of therapeutic research. nih.govnih.govnih.gov While direct evidence for this compound in this area is lacking, related caprolactam derivatives have shown promise. For example, amino-caprolactam derivatives have been investigated as potential gamma-secretase inhibitors. docksci.comresearchgate.net The gamma-secretase enzyme is responsible for the production of amyloid-beta peptides, which are central to the pathology of Alzheimer's disease. By inhibiting this enzyme, these compounds could potentially reduce the amyloid burden in the brain, a key therapeutic strategy for Alzheimer's.
Furthermore, the anticonvulsant activity of some ε-caprolactam derivatives points to their potential in managing neurological conditions where neuronal hyperexcitability is a contributing factor. ebi.ac.uk Caprolactam itself has been shown to act as a GABA antagonist in animal studies, highlighting the potential of its derivatives to modulate inhibitory neurotransmission in the central nervous system. jodrugs.comresearchgate.net
Table 1: Preclinical Findings for Caprolactam Derivatives in Neurological Research
| Compound Class | Research Focus | Key Findings | Potential Therapeutic Relevance |
| Amino-caprolactam derivatives | Gamma-secretase inhibition | Showed inhibitory activity against the enzyme. docksci.comresearchgate.net | Alzheimer's Disease |
| 3,3-diethyl-hexahydro-2H-azepin-2-one | Anticonvulsant activity | Demonstrated efficacy against pentylenetetrazole-induced seizures in mice. ebi.ac.uk | Epilepsy |
| 3-benzyl-hexahydro-2H-azepin-2-one | Anticonvulsant activity | Showed significant anticonvulsant effects in mice. ebi.ac.uk | Epilepsy |
Utility in Oncology Research
The quest for novel anticancer agents has led to the exploration of diverse chemical scaffolds, including caprolactam derivatives. These compounds have been investigated as inhibitors of key targets in cancer progression. For instance, certain caprolactam derivatives have been tested as substitutes for the core of farnesyltransferase inhibitors, which are a class of experimental cancer drugs that target the Ras signaling pathway. researchgate.net
Moreover, resorcylic acid macrolactams, which are nitrogen analogues of the natural product radicicol, have been synthesized and evaluated as inhibitors of Heat Shock Protein 90 (Hsp90). researchgate.net Hsp90 is a chaperone protein that is essential for the stability and function of many proteins that are critical for cancer cell growth and survival. Inhibiting Hsp90 can lead to the degradation of these "client" proteins, thereby inducing cancer cell death. researchgate.net
In another application, a thermoresponsive polymer, chitosan-g-poly(N-vinylcaprolactam), has been developed for cancer drug delivery, showcasing the versatility of the caprolactam structure in oncological applications. researchgate.net
Table 2: Preclinical Findings for Caprolactam Derivatives in Oncology Research
| Compound Class | Research Focus | Key Findings | Potential Therapeutic Relevance |
| Caprolactam derivatives | Farnesyltransferase inhibition | Tested as a substitute for the core of farnesyltransferase inhibitors with an imidazole (B134444) ring as the zinc-complexing function. researchgate.net | Cancer |
| Resorcylic acid macrolactams | Hsp90 inhibition | Acted as inhibitors of Hsp90. researchgate.net | Cancer |
| Chitosan-g-poly(N-vinylcaprolactam) | Drug delivery | Utilized as a thermoresponsive polymer for cancer drug delivery. researchgate.net | Cancer Therapy |
Applications in Infectious Disease Research
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. While the specific activity of this compound against infectious agents has not been reported, related heterocyclic compounds have shown promise. For instance, novel caprolactam natural products, pestalactams A and B, have demonstrated modest in vitro activity against two strains of the malaria parasite, Plasmodium falciparum. science.gov
Furthermore, synthetic derivatives of related seven- and eight-membered heterocyclic rings, such as oxazepines and oxazocines, have been synthesized and evaluated for their antimicrobial activities. nih.gov Some of these compounds exhibited good antibacterial activity against Gram-positive bacteria. nih.gov The broader class of oxadiazoles, another related heterocyclic structure, has been identified as a class of antibacterials with activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.gov These findings suggest that the core structures related to caprolactam could serve as a template for the development of new anti-infective agents.
Table 3: Preclinical Findings for Caprolactam and Related Derivatives in Infectious Disease Research
| Compound Class | Research Focus | Key Findings | Potential Therapeutic Relevance |
| Pestalactams A and B | Antimalarial activity | Showed modest in vitro activity against Plasmodium falciparum. science.gov | Malaria |
| Oxazepine and Oxazocine derivatives | Antibacterial activity | Exhibited antibacterial activity against Gram-positive bacteria. nih.gov | Bacterial Infections |
| Oxadiazoles | Antibacterial activity | Active against MRSA and VRE. nih.gov | Bacterial Infections |
Intellectual Property Landscape and Patent Analysis Pertaining to N 3 2 Oxoazepan 1 Yl Propyl Acetamide
Analysis of Existing Patent Filings for N-[3-(2-Oxoazepan-1-YL)propyl]acetamide and Structurally Related Compounds
A detailed search of patent databases reveals no patents explicitly claiming the compound this compound. However, the constituent chemical motifs—the azepane ring and the propyl acetamide (B32628) side chain—are prevalent in numerous patented inventions, indicating a strong interest in these scaffolds for drug discovery.
Azepane-based compounds, in particular, are the subject of extensive patenting efforts due to their diverse pharmacological activities. nih.gov Patents for azepane derivatives cover a wide range of therapeutic applications, from central nervous system disorders to anti-proliferative agents. google.comgoogle.com Similarly, acetamide derivatives are frequently patented for their utility as active pharmaceutical ingredients across various disease areas, including as anti-inflammatory agents and kappa opioid receptor agonists. google.comnih.gov
The patent landscape for these related structures suggests that while this compound itself may be novel, its core components exist within a crowded intellectual property space. Any new invention related to this compound would need to demonstrate significant, non-obvious improvements over the existing art. A notable finding in the public domain is the mention of a structurally similar compound, N-[3-(2-Oxopyrrolidin-1-yl)propyl]acetamide, in the GWAS Catalog, which associates it with certain metabolite ratios. ebi.ac.uk This indicates that compounds with a similar N-propyl acetamide side chain attached to a cyclic lactam are of interest in biological and metabolic research, often a precursor to patent filings.
The following table summarizes a selection of patents for structurally related compounds, illustrating the scope of claims, assignees, and therapeutic areas.
Table 1: Representative Patents for Structurally Related Compounds
| Patent Number | Title | Key Structural Moiety Claimed | Assignee/Applicant | Therapeutic Indication/Use |
|---|---|---|---|---|
| JP2005524671A | New azepane derivatives | Azepane derivatives | Not specified | Anti-cell proliferative activity google.com |
| US3185679A | Azepine derivatives | Dibenz[b,f]azepine derivatives | Not specified | Mental disorders, depression google.com |
| US4127607A | Process for the preparation of an acetamide derivative | Di-n-propyl acetamide | Not specified | Anti-convulsive/Anti-epileptic google.com |
| US5242944A | Phenylacetamide derivatives and pharmaceutical compositions thereof | N-ω-phenylalkyl substituted phenylacetamides | Not specified | Anti-inflammatory and analgesic google.co.zw |
| EP0356176B1 | Acetamide compounds | N-phenylamino-phenyl-acetamides | Not specified | Treatment of ulcers epo.org |
| WO1998009949A1 | Novel acetamide derivatives and protease inhibitors | Acetamide derivatives | Not specified | Protease inhibitors for various diseases google.com |
Strategies for Chemical Substructure and Markush Structure Research in Patent Databases
Given the absence of patents for the exact compound, a comprehensive intellectual property analysis requires advanced search strategies focusing on its core chemical features. Chemical substructure and Markush structure searches are indispensable tools for this purpose. nih.gov
A substructure search allows an investigator to search for all molecules in a database that contain a specific chemical fragment. For this compound, one could perform separate searches for the 2-oxoazepane ring system and the N-propyl acetamide side chain to identify patents claiming compounds that share these structural elements.
A Markush structure search is even more critical for understanding the broader patent landscape. google.compatsnap.com Chemical and pharmaceutical patents often use Markush claims to protect a large family of related compounds with a single, generic chemical formula. patsnap.comspruson.com These claims define a core structure (scaffold) and then list various possible chemical groups (substituents) at different positions, often denoted by variables like "R1," "R2," etc. patsnap.com This allows inventors to claim not only compounds they have synthesized but also a vast number of structurally similar, "prophetic" compounds. patsnap.com
Effectively searching these claims requires specialized databases and search tools like CAS STNext® or PatSnap's Chemical platform, which can interpret and search the generic formulas within patents. google.comgoogle.com The goal is to determine if the core structure of this compound, or a closely related variant, falls within the scope of a previously claimed Markush structure.
Table 2: Chemical Patent Search Strategies
| Search Type | Description | Application to this compound |
|---|---|---|
| Exact Match Search | Searches for the specific, complete chemical structure. | Used to confirm if the exact compound has been previously disclosed or patented. |
| Substructure Search | Searches for molecules containing a defined core fragment (e.g., the 2-oxoazepane ring). nih.gov | Identifies patents on related compounds sharing key structural features. |
| Markush Search | Searches generic chemical formulas used in patent claims to cover a family of compounds. google.comuspto.gov | Determines if the compound or its close analogs fall within the scope of broader, existing patents. |
| Keyword/Name Search | Searches for chemical names (IUPAC, common names), CAS numbers, or company codes. | A supplementary strategy, though often insufficient on its own as many compounds in patents are only represented by structures. |
Patentability Considerations for Novel Derivatives and Synthetic Routes
For a new chemical entity like this compound or its derivatives to be patentable, it must meet several statutory requirements, primarily novelty, non-obviousness (or inventive step), and utility.
Novelty: The invention must not have been previously disclosed to the public in any form (e.g., in a patent, publication, or public use) before the patent application's filing date. Since this compound does not appear in current patent databases, it may meet the novelty requirement, provided it has not been described in non-patent literature.
Non-Obviousness: This is often the most significant hurdle. The invention must not be an obvious modification of existing prior art to a person of "ordinary skill in the art." For a new derivative, this might be demonstrated by showing unexpected properties, such as significantly improved therapeutic activity, reduced toxicity, or superior pharmacokinetic properties compared to structurally similar compounds. Simply creating a new molecule by combining known fragments (like an azepane ring and an acetamide chain) may be considered obvious unless it yields an unexpected result.
Utility: The invention must have a specific, substantial, and credible utility. For a pharmaceutical compound, this would typically involve demonstrating a specific therapeutic activity, for example, through in vitro or in vivo testing data included in the patent application.
Patentability of New Synthetic Routes: Even if the final compound is already known, a new and inventive method of producing it can be patented. epo.org The patentability of a new synthetic route hinges on whether it is non-obvious. For example, a new process might be considered inventive if it:
Results in a significantly higher yield or purity.
Uses cheaper, safer, or more environmentally friendly starting materials and reagents.
Reduces the number of synthetic steps.
Allows for the production of a stereoisomer that was difficult to isolate previously.
However, merely changing reaction conditions, such as temperature or pressure, without an unexpected outcome is generally not considered sufficient for patentability. google.com
Table 3: Key Patentability Requirements for Chemical Inventions
| Requirement | Description | Implication for this compound |
|---|---|---|
| Novelty | The exact invention must be new and not previously disclosed in the prior art. | The specific compound appears to be novel, but a thorough literature search is required. |
| Non-Obviousness (Inventive Step) | The invention must not be an obvious modification of what is already known to a skilled person. | A new derivative must show unexpected or superior properties compared to known azepane and acetamide compounds. |
| Utility | The invention must have a practical and credible use. | Data demonstrating a specific therapeutic effect would be required. |
| Written Description & Enablement | The patent must describe the invention in sufficient detail for a skilled person to make and use it. | A patent application would need to provide a detailed synthesis method and data supporting its utility. |
Future Directions and Emerging Research Avenues for N 3 2 Oxoazepan 1 Yl Propyl Acetamide
Addressing Research Gaps in Biological Mechanisms and Target Validation
A significant gap in the current understanding of N-[3-(2-Oxoazepan-1-YL)propyl]acetamide is the precise elucidation of its biological mechanism of action. While its structural components, a caprolactam ring and an acetamide (B32628) group, are found in many pharmacologically active molecules, the specific targets and pathways modulated by this particular compound remain largely uncharacterized. nih.govnih.gov
Future research should prioritize the identification and validation of its molecular targets. A promising starting point comes from genome-wide association studies (GWAS) on a structurally similar compound, N-[3-(2-Oxopyrrolidin-1-yl)propyl]acetamide (differing only by a five-membered pyrrolidinone ring instead of the seven-membered azepan-1-yl ring). These studies have linked the levels of this analog to the gene AOC1 (Amine Oxidase, Copper Containing 1). ebi.ac.uk This finding strongly suggests that a primary research avenue should be to investigate whether this compound also interacts with AOC1 or other related amine oxidases.
Comprehensive screening against a panel of enzymes and receptors would be a critical step. Once a potential target is identified, subsequent validation studies using techniques such as cellular thermal shift assays (CETSA), isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR) will be essential to confirm direct binding and characterize the interaction kinetics. Further research in cell-based assays and relevant disease models will then be necessary to understand the downstream functional consequences of this target engagement.
Exploration of Novel and Sustainable Synthetic Methodologies
The development of efficient and environmentally benign methods for synthesizing this compound is crucial for facilitating future research and potential applications. Traditional multi-step syntheses can be inefficient and generate considerable waste. rsc.org The principles of green chemistry offer a roadmap for innovation in this area. sphinxsai.com
Emerging research avenues include:
Catalytic Routes: Exploring novel catalytic systems can significantly improve efficiency. For the acetamide portion, a recently developed route utilizes CO2, methanol, H2, and the corresponding amine with a Rhodium catalyst, offering a new pathway for acetamide synthesis. rsc.org For the lactam component, moving away from stoichiometric reagents towards catalytic methods is key. Anionic ring-opening polymerization (AROP) is a common method for polymerizing lactams, and research into new, non-toxic initiators could be adapted for monomer synthesis. d-nb.infonih.gov
Electrochemical Synthesis: Electrosynthesis presents a powerful, green alternative. Recent breakthroughs have demonstrated the electrochemical conversion of CO2 and nitrite (B80452) into acetamide over copper catalysts. researchgate.net Applying similar electrochemical principles to the synthesis of the caprolactam precursor or the final compound could drastically reduce the reliance on harsh reagents and high temperatures.
Solvent-Free and Alternative Solvents: Minimizing or replacing traditional volatile organic solvents is a core tenet of green chemistry. rsc.org Research into solvent-free reaction conditions, potentially using microwave assistance to accelerate the reaction, could lead to a cleaner and more energy-efficient process. sphinxsai.com Where solvents are necessary, the use of green alternatives like water or bio-derived solvents should be prioritized. mdpi.com
Advanced Computational Approaches for Targeted Molecular Design
Computational chemistry and in silico modeling are indispensable tools for accelerating the drug discovery and development process. tandfonline.com These approaches can significantly reduce costs and time by prioritizing the synthesis of compounds with the highest probability of success. acs.org For this compound, computational methods can guide the design of new analogs with enhanced potency, selectivity, or improved pharmacokinetic properties.
Key computational strategies include:
Molecular Docking: Once a biological target is validated (as per section 8.1), molecular docking can be used to predict the binding mode and affinity of this compound and its designed analogs within the target's active site. nih.govnih.gov This allows for the rational design of structural modifications to improve interactions.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound-target complex over time, assessing the stability of the predicted binding poses and revealing key conformational changes. mdpi.com
Virtual Library Design and Screening: A powerful approach involves the in silico generation of a virtual library of derivatives based on the this compound scaffold. researchgate.net This library can then be virtually screened against one or more targets to identify a smaller, more focused set of compounds for chemical synthesis and biological testing. This strategy has been successfully applied to design libraries of lactams and other heterocyclic compounds. mdpi.comresearchgate.net
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs. nih.govresearchgate.net This early-stage filtering helps to eliminate compounds with unfavorable profiles before committing resources to their synthesis.
Investigation of Polypharmacology and Multi-target Approaches
The traditional "one-drug-one-target" paradigm has often proven insufficient for treating complex, multifactorial diseases. dovepress.com Polypharmacology, the concept that a single drug can modulate multiple biological targets, is now recognized as a potentially more effective therapeutic strategy. dovepress.comnih.gov The investigation into the polypharmacological profile of this compound could uncover new therapeutic indications or provide a more holistic understanding of its biological effects.
Future research in this area should involve:
Broad-Spectrum Profiling: Screening the compound against large panels of receptors, kinases, and other enzymes can reveal unexpected off-target activities. These "off-targets" may in fact be therapeutically relevant, contributing to a multi-target mechanism of action.
Designing Multi-Target-Directed Ligands (MTDLs): If initial screening reveals activity against multiple relevant targets, the this compound scaffold could serve as a foundation for designing MTDLs. nih.govmdpi.com This involves rationally modifying the molecule to optimize its activity against two or more targets simultaneously, a strategy gaining traction for complex conditions like Alzheimer's disease. mdpi.comresearchgate.net
Systems Biology Analysis: Integrating screening data with systems biology approaches can help to map the compound's interactions within complex biological networks. This can elucidate how modulating multiple nodes in a pathway or across different pathways might lead to a synergistic therapeutic effect.
Data Tables
Table 1: Proposed Future Research Directions for this compound
| Research Area | Key Objective | Proposed Methodologies | Desired Outcome |
| Biological Mechanisms | Identify and validate molecular targets. | Target screening panels, CETSA, ITC, SPR, cell-based functional assays. | Elucidation of the mechanism of action and relevant signaling pathways. |
| Sustainable Synthesis | Develop green and efficient production methods. | Catalysis with earth-abundant metals, electrochemical synthesis, solvent-free reactions. | A cost-effective, scalable, and environmentally friendly synthetic route. |
| Computational Design | Design novel analogs with improved properties. | Molecular docking, molecular dynamics simulations, virtual library screening, ADMET prediction. | Identification of new lead compounds with enhanced potency and drug-like properties. |
| Polypharmacology | Explore multi-target therapeutic potential. | Broad-spectrum bioactivity profiling, design of MTDLs, systems biology analysis. | Discovery of new therapeutic applications and synergistic effects. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[3-(2-Oxoazepan-1-YL)propyl]acetamide, and what analytical techniques confirm its purity and structural integrity?
- Methodological Answer : The compound can be synthesized via reactions involving graphene oxide with DBU (1,8-diazabicycloundec-7-ene) and DM (dimethylamine) in the presence of trace water . Key steps include controlling solvent polarity and reaction time. Purity and structure are validated using nuclear magnetic resonance (NMR) spectroscopy to confirm functional groups and high-performance liquid chromatography (HPLC) to assess purity (>95%). Multi-step syntheses may require intermediate purification via column chromatography .
Q. Which functional groups in this compound are critical for its reactivity, and how do they influence potential biological interactions?
- Methodological Answer : The 2-oxoazepane ring (a seven-membered lactam) and the acetamide group are key. The lactam ring’s rigidity may affect binding to biological targets, while the acetamide’s hydrogen-bonding capacity influences solubility and intermolecular interactions. Researchers should prioritize X-ray crystallography or 2D NMR (e.g., HSQC, HMBC) to map hydrogen-bonding networks .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : While direct safety data for this compound is limited, analogous acetamides require gloves, goggles, and fume hoods due to potential skin/eye irritation. In case of exposure, rinse with water for 15 minutes and consult a physician. Store in airtight containers at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound during scale-up synthesis?
- Methodological Answer : Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance intermediate stability.
- Temperature control : Maintain 0–5°C during exothermic steps (e.g., acyl chloride formation) to minimize side reactions.
- Catalyst screening : Test DBU analogs for improved lactam ring closure efficiency.
Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry dynamically .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?
- Methodological Answer : Contradictions often arise from conformational flexibility or impurities. Use:
- 2D NMR (COSY, NOESY) : To assign proton-proton correlations and identify rotational isomers.
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks and rule out adducts.
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) to validate assignments .
Q. What strategies enable comparative analysis of this compound with structurally related heterocyclic acetamides for drug discovery?
- Methodological Answer :
- SAR studies : Synthesize analogs with modified lactam ring sizes (e.g., six-membered vs. seven-membered) and evaluate bioactivity against target enzymes (e.g., proteases).
- Thermodynamic solubility assays : Compare logP values via shake-flask methods to assess hydrophobicity trends.
- Crystallographic overlays : Use PyMOL to align structures and identify conserved binding motifs .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported synthetic pathways for this compound?
- Methodological Answer : Discrepancies may stem from varying reagent purity or undocumented side reactions. Validate protocols by:
- Replicating literature methods : Use identical starting materials (e.g., CAS-number-verified reagents).
- Isolating intermediates : Characterize each step via LC-MS to identify divergent pathways.
Cross-reference with patents or supplementary data from authoritative journals .
Research Gaps and Future Directions
Q. What are the understudied aspects of this compound that warrant further investigation?
- Methodological Answer : Limited data exists on:
- Metabolic stability : Perform microsomal assays (e.g., human liver microsomes) to evaluate CYP450-mediated degradation.
- Toxicity profiles : Use zebrafish embryos or in vitro organoids for preliminary safety screening.
- Polypharmacology : Employ target-agnostic screens (e.g., thermal shift assays) to identify off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
